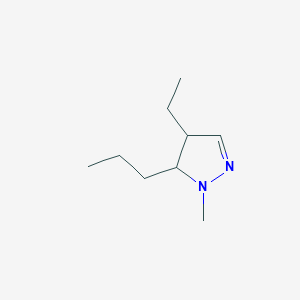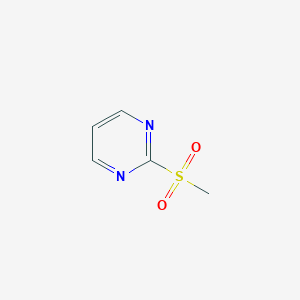
2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one, also known as ESMO, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. ESMO has been identified as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Aplicaciones Científicas De Investigación
2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been identified as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one has been shown to have anti-proliferative and pro-apoptotic effects on cancer cells, making it a promising candidate for cancer therapy. Additionally, 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one has also been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which may contribute to its anti-proliferative effects on cancer cells. 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation, which may contribute to its anti-inflammatory effects.
Efectos Bioquímicos Y Fisiológicos
2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one has anti-proliferative and pro-apoptotic effects on cancer cells, anti-inflammatory effects, and neuroprotective effects. In vivo studies have shown that 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one has anti-tumor effects in animal models of cancer, as well as anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in medicinal chemistry. However, there are also some limitations to using 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one in lab experiments. It has low solubility in water, which may limit its bioavailability in vivo. Additionally, the mechanism of action of 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one is not fully understood, which may make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one. One area of research is to further elucidate the mechanism of action of 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one, which may lead to the development of more effective drug candidates. Another area of research is to optimize the synthesis method of 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one to improve its yield and purity. Additionally, further studies are needed to evaluate the safety and efficacy of 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one in animal models and human clinical trials. Overall, 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one has great potential as a drug candidate for the treatment of various diseases, and further research is needed to fully explore its therapeutic potential.
Métodos De Síntesis
The synthesis of 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one involves the reaction of 2-mercapto-5-methylpyrimidine-4(3H)-one with ethyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one. This synthesis method has been reported in several scientific publications and has been optimized for maximum yield and purity.
Propiedades
IUPAC Name |
2-ethylsulfanyl-5-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-3-11-7-8-4-5(2)6(10)9-7/h4H,3H2,1-2H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXDEUQRWKVZBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C(=O)N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344626 |
Source


|
| Record name | 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one | |
CAS RN |
13480-95-0 |
Source


|
| Record name | 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B77068.png)
